molecular formula C25H24N2O5 B2575618 2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921919-14-4

2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2575618
CAS No.: 921919-14-4
M. Wt: 432.476
InChI Key: HGAWWQVKNDBVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents, and a dibenzo[b,f][1,4]oxazepin group, which is a tricyclic structure .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The physical and chemical properties of the compound would be influenced by these structural features .


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of the compound would likely be influenced by the presence of the functional groups and the stability of the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Antiallergic Applications

Dibenzoxazepin derivatives have been synthesized and evaluated for their antiallergic properties. Studies on related compounds have demonstrated potent inhibitory effects on passive cutaneous anaphylaxis (PCA) in rats and IgG1-mediated bronchoconstriction in guinea pigs. These findings suggest that certain structural elements within the dibenzoxazepin framework contribute significantly to enhanced antiallergic activities, such as specific side chains and terminal carboxyl moieties. One such compound exhibited negligible CNS side effects, highlighting its potential for clinical evaluation as an antiallergic agent (Ohshima et al., 1992).

Antitumor Activity

Dibenzoxazepin derivatives have also been explored for their antitumor activity. Novel quinazolinone analogs related to dibenzoxazepin structures have shown broad-spectrum antitumor activity, with some compounds displaying potency against CNS, renal, and breast cancer cell lines. These findings indicate the potential of dibenzoxazepin derivatives in cancer therapy, particularly through the inhibition of specific kinase pathways (Al-Suwaidan et al., 2016).

Synthesis and Structural Analysis

The synthesis of dibenzoxazepin derivatives and their structural analysis have been subjects of study, contributing to a deeper understanding of their chemical and pharmacological properties. Such research efforts lay the groundwork for developing dibenzoxazepin-based therapeutics with specific biological activities (Munck et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and interactions with biological systems .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-15-5-8-21-19(11-15)27(2)25(29)18-14-17(7-10-20(18)32-21)26-24(28)13-16-6-9-22(30-3)23(12-16)31-4/h5-12,14H,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWWQVKNDBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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